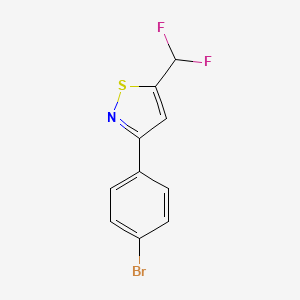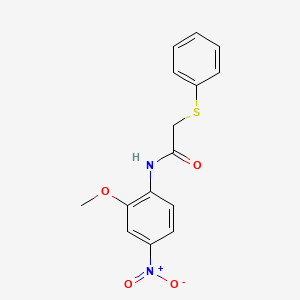
2-Cyclopentyl-2-ethyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopentyl-2-ethyloxirane is an organic compound belonging to the class of epoxides, characterized by a three-membered ring structure containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-ethyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclopentyl ethylene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone. The reaction proceeds via a concerted mechanism, forming the oxirane ring .
Industrial Production Methods: On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, a simpler epoxide, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of this compound, utilizing appropriate catalysts and reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Cyclopentyl-2-ethyloxirane undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained three-membered ring of the oxirane is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation and Reduction: The compound can be oxidized to form diols or other oxygen-containing derivatives. Reduction reactions can also occur, leading to the formation of alcohols or alkanes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in ring-opening reactions include hydroxide ions, alkoxides, and amines.
Oxidizing Agents: Peroxycarboxylic acids, such as MCPBA, are commonly used for the oxidation of alkenes to form epoxides.
Reducing Agents: Hydrogenation reactions using catalysts like palladium on carbon can reduce the oxirane ring to form alcohols.
Major Products:
Diols: Formed from the nucleophilic ring-opening of the oxirane.
Alcohols: Resulting from the reduction of the oxirane ring.
Applications De Recherche Scientifique
2-Cyclopentyl-2-ethyloxirane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of polymers and resins with specific properties.
Biological Studies: Its reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving epoxides.
Mécanisme D'action
The mechanism of action of 2-Cyclopentyl-2-ethyloxirane primarily involves its reactivity as an electrophile due to the strained three-membered ring. The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes .
Comparaison Avec Des Composés Similaires
2-Ethyloxirane: A simpler epoxide with similar reactivity but lacking the cyclopentyl group.
Cyclopentyl Oxirane: Another epoxide with a cyclopentyl group but different substituents on the oxirane ring.
Uniqueness: 2-Cyclopentyl-2-ethyloxirane is unique due to the presence of both a cyclopentyl group and an ethyl group on the oxirane ring. This combination imparts distinct chemical properties and reactivity compared to other epoxides.
Propriétés
IUPAC Name |
2-cyclopentyl-2-ethyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-9(7-10-9)8-5-3-4-6-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAOPHFOXNHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CO1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[4-(2-methylpiperidine-1-carbonyl)phenyl]methanamine](/img/structure/B2807520.png)



![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}methanesulfonamide](/img/structure/B2807528.png)


![1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2807531.png)

![(2-{[4-(Pentanoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2807534.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2807539.png)
![N-(3,4-dimethoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2807541.png)
